molecular formula C8H8FNO2 B1364000 Methyl 2-amino-6-fluorobenzoate CAS No. 86505-94-4

Methyl 2-amino-6-fluorobenzoate

Cat. No. B1364000
CAS RN: 86505-94-4
M. Wt: 169.15 g/mol
InChI Key: VKJYAPKCOSGXAD-UHFFFAOYSA-N
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Description

“Methyl 2-amino-6-fluorobenzoate” is a chemical compound with the molecular formula C8H8FNO2 . It has a molecular weight of 169.16 . The compound is typically a colorless to yellow solid .


Molecular Structure Analysis

“Methyl 2-amino-6-fluorobenzoate” has a molecular structure represented by the SMILES string NC1=CC=CC(F)=C1C(OC)=O . This indicates that the molecule contains a benzene ring with a fluorine atom and an amino group at positions 2 and 6, respectively, and a methyl ester group attached to the carboxylic acid.


Physical And Chemical Properties Analysis

“Methyl 2-amino-6-fluorobenzoate” is a solid at room temperature . It has a density of 1.3±0.1 g/cm3 and a boiling point of 266.6±25.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis Optimization

Methyl 2-amino-6-fluorobenzoate can be synthesized through a series of reactions including nitrification, esterification, and hydronation. Yin Jian-zhong (2010) demonstrated an optimal synthesis route using 3-fluorobenzoic acid as the starting material. This route achieves a high yield of 81%, confirming the product's structure through various methods like melting point, IR, NMR, and GC-MS (Yin Jian-zhong, 2010).

Antiviral Properties

A study by Xie et al. (2017) explored the antiviral activities of novel a-aminophosphonates containing 6-fluorobenzothiazole moiety. These compounds showed good curative and protective activities against tobacco mosaic virus (TMV) and potato virus Y (PVY), demonstrating potential as antiviral agents (Xie et al., 2017).

Reactivity in Shikimic Acid Derivatives

Bowles et al. (1989) conducted a study on the regio- and stereo-selective epoxidation of methyl 3,4-dihydrobenzoate, leading to a synthesis of racemic methyl 6α-fluoroshikimate. This research is significant for preparing 6-substituted shikimic acid derivatives, crucial in the biosynthesis of aromatic amino acids via the shikimic acid pathway (Bowles et al., 1989).

Radiopharmaceutical Applications

Wang et al. (2006) reported the preparation of fluorinated 2-arylbenzothiazoles as potential antitumor drugs, showing inhibitory activity against various cancer cell lines. These compounds could serve as novel probes for positron emission tomography (PET) imaging in cancers (Wang et al., 2006).

Safety And Hazards

“Methyl 2-amino-6-fluorobenzoate” is considered hazardous. It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

methyl 2-amino-6-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJYAPKCOSGXAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384769
Record name methyl 2-amino-6-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-6-fluorobenzoate

CAS RN

86505-94-4
Record name methyl 2-amino-6-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-amino-6-fluorobenzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Methyl 2-fluoro-6-nitrobenzoate (715 mg, 3.59 mmol) was dissolved in EtOH/HOAc/(10 mL/10 mL), followed by addition of iron powder (602 mg, 10.8 mmol) at room temperature. The resulting mixture was refluxed under N2 for 2 hrs. After cooling down to room temperature, the brown suspension was partitioned between H2O (30 mL) and Et2O (100 mL). After separation, the aqueous solution was extracted with Et2O (50 mL). The combined organic layers were washed with 1N NaOH (3×50 mL), brine (50 mL), dried on MgSO4, and concentrated on rotary vacuum to afford the expected product, methyl 2-amino-6-fluorobenzoate, an colorless oil which became wax-type solid on standing. The crude compound was pure enough to be used in next step without further purification; 1H NMR (400 MHz, CDCl3) δ ppm 3.89 (s, 3 H), 5.67 (s, 2 H), 6.34 (ddd, J=11.58, 8.06, 1.01 Hz, 1 H), 6.41 (d, J=8.31 Hz, 1 H), 7.13 (td, J=8.18, 5.79 Hz, 1 H); Mass spec. 170.06 (MH+), Calc. for C8H8FNO2 169.05.
Quantity
715 mg
Type
reactant
Reaction Step One
Name
EtOH HOAc
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
602 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

5 g (31.6 mmol) 2-amino-6-fluorobenzoic acid are dissolved in 50 ml of methanol and combined with 7.9 ml (31.6 mmol) of a 4 M solution of HCL in 1,4-dioxane and stirred for 10 min. at ambient temperature. The reaction mixture is combined dropwise with 3.45 ml (47.4 mmol) thionyl chloride and refluxed for 3 h. Then the reaction mixture is neutralised with 150 ml of a saturated, aqueous NaHCO3 solution and extracted four times with 100 ml of ethyl acetate. The organic phase is dried with MgSO4 and the solvent is eliminated in vacuo.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.45 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
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solvent
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Synthesis routes and methods III

Procedure details

Dissolve 2-Amino-6-fluoro-benzoic acid (3.00 g, 19.3 mmol) in ethylacetate (59 mL) and ethanol (59 mL) and add (trimethylsilyl) diazomethane (19.3 mL, 38.68 mmol, 2M in hexane) at room temperature and stir the solution for 1 h 30 min. Remove the solvent under reduced pressure to afford the title compound (3.26 g, quantitative). MS (ES+): 170 (M+H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
59 mL
Type
solvent
Reaction Step One
Quantity
59 mL
Type
solvent
Reaction Step One
Quantity
19.3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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